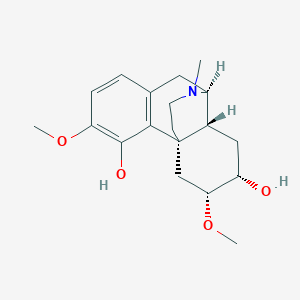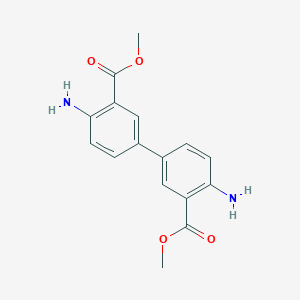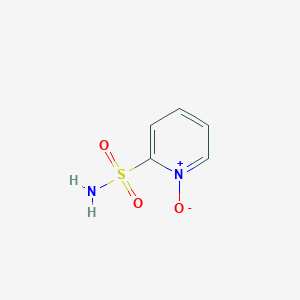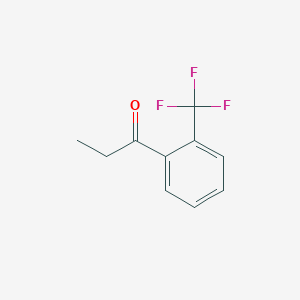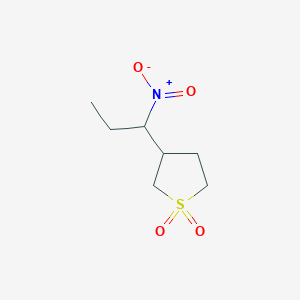
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide, also known as NPTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NPTT is a heterocyclic compound that contains a thiophene ring and a nitro group attached to a propyl chain.
科学研究应用
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been studied for its potential use as a sensor for detecting toxic gases.
作用机制
The mechanism of action of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide is not fully understood. However, studies have suggested that 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide may exert its biological effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in inflammation and immune response. Inhibition of NF-κB has been shown to have anti-inflammatory and antioxidant effects, which may explain the potential therapeutic benefits of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide.
生化和生理效应
Studies have shown that 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has anti-inflammatory and antioxidant effects, which may be attributed to its ability to inhibit the NF-κB pathway. 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in various diseases such as cancer and neurodegenerative diseases. In addition, 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide in lab experiments is its high purity and yield, which allows for reproducible results. Another advantage is its versatility, as it can be used in various fields such as medicinal chemistry, materials science, and environmental science. However, one limitation of using 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide. One direction is the development of novel 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide derivatives with improved pharmacological properties. Another direction is the study of the potential use of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide as a sensor for detecting toxic gases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide and its potential therapeutic benefits in various diseases.
合成方法
The synthesis of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide can be achieved through a multistep process that involves the reaction of 3-chlorotetrahydrothiophene with sodium nitrite to form 3-nitrotetrahydrothiophene. The resulting compound is then reacted with propylamine to produce 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide. This method has been optimized to yield high purity and high yield of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide.
属性
CAS 编号 |
17153-27-4 |
|---|---|
产品名称 |
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide |
分子式 |
C7H13NO4S |
分子量 |
207.25 g/mol |
IUPAC 名称 |
3-(1-nitropropyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3 |
InChI 键 |
AUNLMUKUEBYECH-UHFFFAOYSA-N |
SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
规范 SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
同义词 |
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



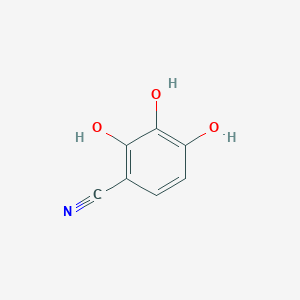
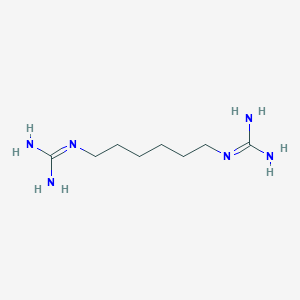
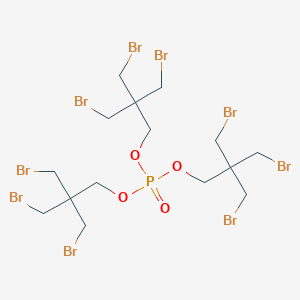
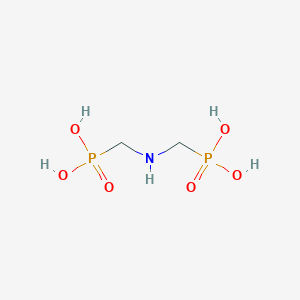
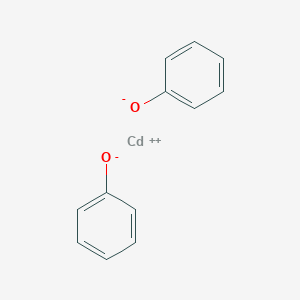
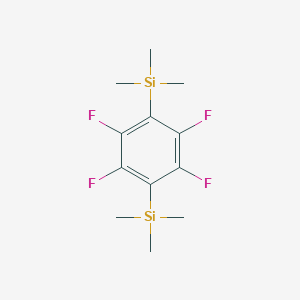
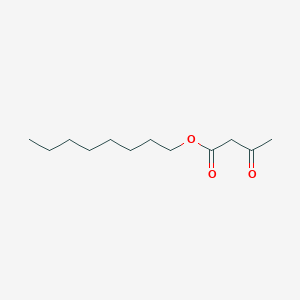
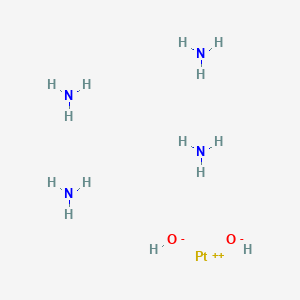
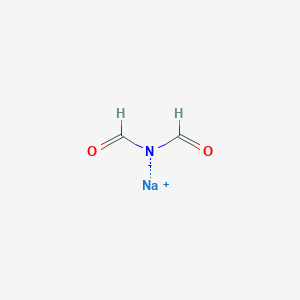
![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
